molecular formula C21H20FNO4 B2654663 (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-2-methylpyrrolidine-2-carboxylic acid CAS No. 2137062-42-9

(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B2654663
CAS No.: 2137062-42-9
M. Wt: 369.392
InChI Key: OMBCXFRVVPAWBM-ZSEKCTLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C21H20FNO4 and its molecular weight is 369.392. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

This compound's structure suggests its relevance in the synthesis of peptidomimetics or as an intermediate in the production of pharmaceuticals. For instance, derivatives of pyrrolidine, including fluoropyrrolidine variants, have been identified as useful in medicinal chemistry for their roles as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides showcases a methodology that could be applicable to derivatives of (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-2-methylpyrrolidine-2-carboxylic acid, enabling the creation of various medicinally relevant compounds (Singh & Umemoto, 2011).

Fluorinated Compounds in Drug Design

Fluorinated organic compounds have a pivotal role in drug design and synthesis due to their unique properties, such as increased stability and lipophilicity. The research into monofluorinated small molecules, for example, provides insights into how fluorination affects the chemical and physical properties of bioactive compounds, potentially offering a framework for utilizing this compound in the development of new pharmaceuticals (Burns & Hagaman, 1993).

Advanced Materials and Nanotechnology

Surfactants based on fluorenylmethoxycarbonyl-protected amino acids have been investigated for their ability to disperse carbon nanotubes in aqueous solutions, highlighting the potential for fluorenylmethoxycarbonyl derivatives in materials science. These surfactants can be enzymatically activated to create homogeneous aqueous dispersions of carbon nanotubes, indicating the versatility of fluorenylmethoxycarbonyl-protected compounds in nanotechnology applications (Cousins et al., 2009).

Properties

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4/c1-21(19(24)25)10-13(22)11-23(21)20(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,24,25)/t13-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBCXFRVVPAWBM-ZSEKCTLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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